N-(3-Oxo-4-isoxazolidinyl)acetamide

Description

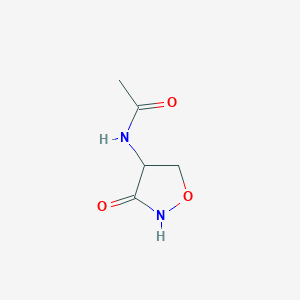

N-(3-Oxo-4-isoxazolidinyl)acetamide: is a chemical compound with the molecular formula C5H8N2O3. It is a derivative of acetamide and contains an isoxazolidine ring, which is a five-membered ring with oxygen and nitrogen atoms.

Properties

CAS No. |

14996-34-0 |

|---|---|

Molecular Formula |

C5H8N2O3 |

Molecular Weight |

144.13 g/mol |

IUPAC Name |

N-(3-oxo-1,2-oxazolidin-4-yl)acetamide |

InChI |

InChI=1S/C5H8N2O3/c1-3(8)6-4-2-10-7-5(4)9/h4H,2H2,1H3,(H,6,8)(H,7,9) |

InChI Key |

LRLUMFQYCZKIPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CONC1=O |

Origin of Product |

United States |

Preparation Methods

Lithium-Mediated Ring Closure

The lithium cation polarizes the oxirane oxygen in (S)-N-[2-(acetyloxy)-3-chloropropyl]acetamide, facilitating nucleophilic attack by the morpholinylaniline nitrogen. This step forms the oxazolidinone ring while retaining the acetamide side chain. Competing hydrolysis of the acetyloxy group is mitigated by maintaining anhydrous conditions.

Cycloaddition Regioselectivity

Nickel(II) coordinates the nitrone’s oxygen and olefin’s π-system, aligning reactants for suprafacial addition. The endo transition state favors formation of the 4-acetamide substituent.

Acylation Challenges

Over-acylation at the isoxazolidinone’s nitrogen can occur if excess acetyl chloride is used, necessitating precise stoichiometry. Infrared spectroscopy (IR) monitoring of the amide carbonyl stretch (1650–1680 cm⁻¹) helps track reaction progress.

Chemical Reactions Analysis

Types of Reactions: N-(3-Oxo-4-isoxazolidinyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction can produce hydroxylated derivatives .

Scientific Research Applications

Chemistry: N-(3-Oxo-4-isoxazolidinyl)acetamide is used as a building block in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an enzyme inhibitor and a potential therapeutic agent .

Medicine: this compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of certain diseases .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of N-(3-Oxo-4-isoxazolidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme involved .

Comparison with Similar Compounds

- N-(3-Oxo-4-isoxazolidinyl)acetamide

- N-(3-Oxo-4-isoxazolidinyl)propionamide

- N-(3-Oxo-4-isoxazolidinyl)butyramide

Uniqueness: this compound is unique due to its specific isoxazolidine ring structure and the presence of an acetamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

N-(3-Oxo-4-isoxazolidinyl)acetamide is a compound of significant interest due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative data.

Chemical Structure and Properties

This compound features a five-membered isoxazolidine ring that incorporates both nitrogen and oxygen atoms, along with an acetamide functional group. The molecular formula is CHNO, and its molecular weight is approximately 142.11 g/mol. The compound's structure contributes to its reactivity and biological properties, particularly in its role as a potential enzyme inhibitor and antimicrobial agent.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition may lead to various biological effects depending on the targeted enzyme, making it a candidate for therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity . Similar compounds within the isoxazolidine family have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar properties. Preliminary studies indicate that derivatives of isoxazolidine compounds often exhibit significant antibacterial activity, making them potential candidates for antibiotic development.

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor . Its ability to interact with bacterial enzymes suggests it may inhibit their function, leading to antimicrobial effects. Further research is necessary to elucidate these interactions at a molecular level and determine their implications for drug development.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Contains an isoxazolidine ring | Antimicrobial activity |

| 2-(3-Oxo-2-isoxazolidinyl)-5-oxo-2-tetrahydrofurancarboxylic acid | Different cyclic structure | Exhibits antimicrobial properties |

| Isoxazole derivatives | Similar heterocyclic framework | Various biological activities |

This table highlights the diversity within related chemical classes while emphasizing the unique features of this compound that may influence its specific biological activities and applications.

Case Studies

Several studies have focused on the biological activity of this compound:

- Antibacterial Activity Study : A study demonstrated that derivatives of this compound showed significant antibacterial effects against both gram-positive and gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics.

- Enzyme Interaction Study : Research involving enzyme assays revealed that this compound inhibits specific bacterial enzymes, supporting its role as a potential therapeutic agent in combating bacterial infections.

Q & A

Q. What are the standard synthetic routes for N-(3-Oxo-4-isoxazolidinyl)acetamide and its derivatives?

The synthesis typically involves acyl chloride-mediated reactions under basic conditions. For example, a related acetamide derivative was synthesized by reacting a morpholinone precursor with acetyl chloride in dichloromethane (CH₂Cl₂) using Na₂CO₃ as a base. The reaction mixture is stirred overnight, followed by purification via silica gel chromatography (MeOH/CH₂Cl₂ gradient) and recrystallization from ethyl acetate . Key steps include controlling stoichiometry (e.g., 1:3 molar ratio of precursor to acetyl chloride) and monitoring reaction progress using TLC.

Q. How is structural characterization performed for this compound derivatives?

Characterization relies on multinuclear NMR spectroscopy (¹H, ¹³C) and mass spectrometry . For example, ¹H NMR (CDCl₃) of a morpholinone-derived acetamide showed distinct peaks for acetamide protons (δ 2.14 ppm, singlet) and isoxazolidinyl protons (δ 4.90 ppm, triplet), while ESI/APCI(+) mass spectrometry confirmed molecular ion peaks (e.g., m/z 347 [M+H]⁺) . IR spectroscopy can also validate carbonyl groups (C=O stretching at ~1680–1700 cm⁻¹) .

Q. What solvent systems are effective for recrystallizing this compound?

Ethyl acetate and methanol/CH₂Cl₂ gradients are commonly used. For instance, a derivative was recrystallized from ethyl acetate to yield a pure white powder (58% yield) with defined melting points and spectral purity . Pet-ether (petroleum ether) is another option for chlorinated derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data in acetamide derivatives?

Contradictions often arise from rotamers or dynamic equilibria in the isoxazolidinyl ring. To address this:

- Use deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to stabilize conformers.

- Perform variable-temperature NMR to observe coalescence of split peaks.

- Apply 2D NMR techniques (e.g., COSY, HSQC) to assign overlapping signals, as demonstrated in morpholinone-based acetamides .

Q. What strategies optimize reaction yields in heterocyclic acetamide synthesis?

- Stepwise addition of reagents : For example, adding acetyl chloride in two batches with excess Na₂CO₃ improves acylation efficiency .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 8 hours to 30 minutes) for derivatives like N-(3-chloro-2-oxo-azetidinyl)acetamide, enhancing yields by 15–20% .

- Catalytic methods : Use of triethylamine as a base in reflux conditions minimizes side reactions in oxadiazole-acetamide coupling .

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- DFT calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the isoxazolidinyl ring, guiding functionalization at the 4-position.

- Molecular docking predicts interactions with biological targets (e.g., enzymes), as seen in studies on thiazolidine-acetamide derivatives .

- In silico ADMET profiling evaluates solubility and metabolic stability using tools like SwissADME .

Q. What advanced analytical methods quantify trace impurities in acetamide derivatives?

- LC-MS/MS with isotopically labeled standards : For example, semicarbazide-¹³C¹⁵N₂ and aminoguanidine-¹³C¹⁵N₄ enable precise quantification of hydrazide byproducts .

- High-resolution mass spectrometry (HRMS) : Resolves isobaric impurities (e.g., m/z 347.1502 vs. 347.1498) with <2 ppm error .

Methodological Challenges and Solutions

Q. How to address poor solubility in biological assays for this compound?

- Co-solvent systems : Use DMSO/PBS (1:9 v/v) for in vitro studies, ensuring <0.1% DMSO to avoid cytotoxicity .

- Prodrug design : Introduce hydrophilic groups (e.g., sulfonate or morpholine) at the acetamide’s N-position, as shown in sulfonamide derivatives .

Q. What methods validate the stereochemical integrity of the isoxazolidinyl ring?

- X-ray crystallography : Determines absolute configuration, as applied to 3-aryl-dihydroquinazolinone acetamides .

- Circular dichroism (CD) : Tracks enantiomeric excess (>98%) in chiral derivatives .

Applications in Organic Synthesis

Q. How is this compound used as a building block in heterocyclic chemistry?

It serves as a precursor for:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.